3-Isoxazolol, 4,5-dimethyl-

Description

The exact mass of the compound 3-Isoxazolol, 4,5-dimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isoxazolol, 4,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolol, 4,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

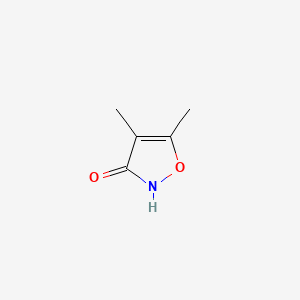

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKSVJGPLKILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302512 | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-83-6 | |

| Record name | 3-Hydroxy-4,5-dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isoxazolol, 4,5-dimethyl- chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic organic compound. Drawing upon available chemical data and the broader context of isoxazole chemistry, this document details its structure, properties, and potential areas of application, while also highlighting areas where specific experimental data remains limited.

Nomenclature and Chemical Structure

3-Isoxazolol, 4,5-dimethyl-, also known by its IUPAC name 4,5-dimethyl-1,2-oxazol-3-one , is a substituted isoxazole.[1][2] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The nomenclature reflects a fascinating aspect of this molecule: keto-enol tautomerism. The "3-isoxazolol" name points to the enol form, where a hydroxyl group is attached to the C3 position of the isoxazole ring, while "4,5-dimethyl-1,2-oxazol-3-one" refers to the keto form, where a carbonyl group exists at the C3 position. This tautomerism is a key feature of the molecule's reactivity and potential biological interactions.[3]

The fundamental structure consists of an isoxazole core with methyl groups substituted at the C4 and C5 positions.

Molecular Identifiers:

-

CAS Number: 930-83-6[2]

-

Canonical SMILES: CC1=C(ONC1=O)C[4]

-

InChI Key: KIJKSVJGPLKILI-UHFFFAOYSA-N[2]

Visualizing the Structure

The chemical structure of 4,5-dimethyl-1,2-oxazol-3-one can be represented as follows:

Caption: 2D structure of 4,5-dimethyl-1,2-oxazol-3-one.

Physicochemical and Computed Properties

Precise experimental data for the physicochemical properties of 4,5-dimethyl-1,2-oxazol-3-one are not extensively reported in publicly available literature. However, computational models provide valuable estimates for these characteristics.

| Property | Value | Source |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Exact Mass | 113.047678466 Da | PubChem |

| XLogP3 (logP) | 0.5 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 38.3 Ų | PubChem |

Note: The properties listed above are computationally generated and should be used as estimations pending experimental verification.

Synthesis and Reactivity

General Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry. A primary and versatile method for synthesizing substituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene.[1][5] For the synthesis of a 3,4,5-trisubstituted isoxazole such as the target molecule, a common pathway would involve the cycloaddition of a nitrile oxide with a disubstituted alkyne.

Another prevalent method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound. The specific precursors for 4,5-dimethyl-3-isoxazolol would likely be a derivative of 2,3-pentanedione.

Illustrative Synthetic Workflow

Caption: Generalized synthetic workflow for isoxazole synthesis.

Step-by-Step Methodology (Hypothetical Protocol):

-

Nitrile Oxide Generation: An appropriate aldoxime is halogenated (e.g., with N-chlorosuccinimide) to form a hydroximoyl halide. Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) in an inert solvent generates the nitrile oxide in situ. The choice of a non-nucleophilic base is critical to prevent side reactions with the reactive intermediate.

-

Cycloaddition: The disubstituted alkyne, in this case, 2-butyne, is introduced to the reaction mixture containing the in situ generated nitrile oxide. The reaction is typically stirred at room temperature or with gentle heating to facilitate the cycloaddition. The regiochemistry of this step is crucial for obtaining the desired substitution pattern on the isoxazole ring.

-

Work-up and Purification: Upon completion of the reaction (monitored by techniques like TLC or LC-MS), the reaction mixture is quenched, typically with water. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 4,5-dimethyl-1,2-oxazol-3-one.

Reactivity Profile

The reactivity of 4,5-dimethyl-1,2-oxazol-3-one is governed by the isoxazole ring and its substituents. The keto-enol tautomerism allows for reactions at both the oxygen and nitrogen atoms of the ring. The methyl groups can also participate in certain reactions, although they are generally less reactive. The isoxazole ring itself can undergo ring-opening reactions under certain conditions, providing a pathway to other functionalized organic molecules.[6]

Potential Applications and Biological Significance

While specific studies on the biological activity of 4,5-dimethyl-3-isoxazolol are limited, the isoxazole scaffold is a well-recognized pharmacophore in medicinal chemistry. Isoxazole derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The isoxazole ring is a core component of several antibacterial drugs.[7]

-

Anti-inflammatory and Analgesic Properties: Certain isoxazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[7]

-

Anticancer Activity: The isoxazole moiety has been incorporated into molecules designed as potential anticancer therapeutics.[7]

-

Agrochemicals: Isoxazole derivatives have also found applications in agriculture as herbicides and fungicides.[8]

The specific substitution pattern of 4,5-dimethyl-3-isoxazolol may confer unique pharmacological properties, making it a compound of interest for further investigation in drug discovery and development programs.

Safety and Handling

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

For related compounds, GHS hazard statements indicate potential for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[9] It is prudent to handle 4,5-dimethyl-1,2-oxazol-3-one with similar caution until specific toxicity data is available.

Conclusion

3-Isoxazolol, 4,5-dimethyl- (4,5-dimethyl-1,2-oxazol-3-one) is a heterocyclic compound with a well-defined structure. While extensive experimental data on its physicochemical properties, a specific detailed synthesis protocol, and its biological activities are not widely published, its structural relationship to a broad class of pharmacologically active isoxazoles suggests its potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026). ACS Publications. Retrieved from [Link]

-

4,4-Dimethyl-1,2-oxazolidin-3-one. PubChem. Retrieved from [Link]

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026). ACS Publications. Retrieved from [Link]

-

4,5-DIMETHYL-3-ISOXAZOLOL. GSRS. Retrieved from [Link]

-

4,4-Dimethyl-1,2-oxazolidin-3-one. PubChem. Retrieved from [Link]

-

Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. (2026). ResearchGate. Retrieved from [Link]

-

Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis. PubMed. Retrieved from [Link]

-

Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. (2013). Modern Scientific Press Company. Retrieved from [Link]

-

Synthesis and characterization of (1′S)-3- (1′,2′-O-isopropylidenedioxyethyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole and its isoxazolidine-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

-

The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (2025). ResearchGate. Retrieved from [Link]

-

Reactivity of Oxazol-5-(4H)-ones and Their Application towardNatural Product Synthesis. Semantic Scholar. Retrieved from [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Retrieved from [Link]

-

4,5-dimethyl-2-propyl oxazole. The Good Scents Company. Retrieved from [Link]

- Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. Google Patents.

-

4,5-Dimethylisoxazol-3-amine. (2018). SIELC Technologies. Retrieved from [Link]

-

3-Isoxazolol, 4,5-dimethyl-. PubChem. Retrieved from [Link]

-

METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

ISOXAZOLE – A POTENT PHARMACOPHORE. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis and reactivity of tetrahydroimidazo [1,5-b][1][2][10]oxadiazol-2(1H)-thiones. (2025). ResearchGate. Retrieved from [Link]

-

Imidazole. Wikipedia. Retrieved from [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Retrieved from [Link]

-

Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. Retrieved from [Link]-Abood/88636402867c40331008f51a704a29a0f04c6328)

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved from [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. Retrieved from [Link]

-

Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. Retrieved from [Link]

-

Supporting Information for: Aerobic Oxidative Annulation of Aldehydes, Anilines and Alkynes: A Facile and Efficient Synthesis of 3,5-Disubstituted Isoxazoles. Author's Manuscript. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

2H-Thiazolo[4,5-d][1][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. PubMed Central. Retrieved from [Link]

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. Retrieved from [Link]

-

Graphical abstract depicting the activity of isoxazole compounds. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone: evidence for its enantioselective biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Isoxazolol, 4,5-dimethyl- | C5H7NO2 | CID 289539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. modernscientificpress.com [modernscientificpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,4-Dimethyl-1,2-oxazolidin-3-one | C5H9NO2 | CID 642151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

3-Hydroxy-4,5-dimethylisoxazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

3-Hydroxy-4,5-dimethylisoxazole, also widely known by its common name Hymexazol (CAS Number: 10004-44-1), is a multifaceted heterocyclic compound that has garnered significant interest in both the agrochemical and pharmaceutical sectors.[1] Its unique structural features, characterized by a substituted isoxazole ring, impart a range of chemical and biological activities. In the realm of agriculture, it is esteemed as a systemic soil and seed fungicide, effectively combating a spectrum of soil-borne diseases.[2] Beyond its established role in crop protection, its scaffold serves as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-4,5-dimethylisoxazole, delving into its structural nuances, reactivity, and the analytical methodologies employed for its characterization. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding of this important molecule, underpinned by field-proven insights and authoritative references.

Molecular Structure and Physicochemical Properties

The chemical identity of 3-Hydroxy-4,5-dimethylisoxazole is defined by its molecular formula, C₅H₇NO₂, and a molecular weight of approximately 113.11 g/mol .[3] Its structure features a five-membered isoxazole ring substituted with a hydroxyl group at the 3-position and methyl groups at the 4- and 5-positions. This arrangement of functional groups is pivotal to its chemical behavior and biological activity.

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [3] |

| Molecular Weight | 113.11 g/mol | [3] |

| CAS Number | 10004-44-1 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 86-87 °C | [1] |

| Boiling Point | ~202 °C (decomposes) | [4] |

| Solubility | Water: 85 g/L at 25°COrganic Solvents: Soluble in most organic solvents. | [1] |

| pKa | 5.92 (weak acid) | [4] |

The relatively high water solubility for a molecule of its size can be attributed to the presence of the hydroxyl group and the nitrogen atom within the isoxazole ring, which can participate in hydrogen bonding with water molecules. Its weakly acidic nature, as indicated by the pKa of 5.92, is a critical parameter influencing its behavior in different pH environments and its interaction with biological targets.[4]

Tautomerism: A Duality of Structure

A crucial aspect of the chemistry of 3-hydroxyisoxazoles is their existence in tautomeric forms. 3-Hydroxy-4,5-dimethylisoxazole can exist in equilibrium between the enol (3-hydroxy) form and the keto (3-oxo) form. This dynamic equilibrium is influenced by factors such as the solvent and pH. Understanding this tautomerism is essential as the different forms can exhibit distinct reactivity and biological activity. In many biological systems, it is believed that the tautomeric equilibrium plays a role in the molecule's mechanism of action.[5]

Caption: A simplified synthetic pathway for 3-Hydroxy-4,5-dimethylisoxazole.

Applications in Research and Development

Agrochemicals

The primary application of 3-Hydroxy-4,5-dimethylisoxazole is as a fungicide. [2]Its systemic nature allows it to be absorbed by the roots and translocated throughout the plant, providing protection against a variety of soil-borne fungal pathogens. [1]Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in fungi. [2]

Drug Development

In the pharmaceutical industry, the isoxazole scaffold is a privileged structure found in numerous clinically approved drugs. 3-Hydroxy-4,5-dimethylisoxazole serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to modify the hydroxyl and methyl groups allows for the exploration of structure-activity relationships in drug discovery programs.

Experimental Protocols

Synthesis of 3-Hydroxy-4,5-dimethylisoxazole

The following is a representative protocol for the synthesis of 3-Hydroxy-4,5-dimethylisoxazole. This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ethyl 2-methylacetoacetate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Hydroxylamine hydrochloride is dissolved in ethanol and cooled in an ice bath.

-

The sodium ethoxide solution is added dropwise to the hydroxylamine hydrochloride solution, maintaining the temperature below 10 °C.

-

Ethyl 2-methylacetoacetate is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

The solvent is removed under reduced pressure.

-

The residue is extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 3-Hydroxy-4,5-dimethylisoxazole as a crystalline solid.

Analytical Characterization by LC-MS/MS (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. [5][6]

Caption: Workflow for the analysis of Hymexazol using the QuEChERS method.

Procedure:

-

Sample Preparation: A representative sample (e.g., soil, plant material) is homogenized.

-

Extraction: A known weight of the homogenized sample is placed in a centrifuge tube, and acetonitrile is added. The tube is shaken vigorously.

-

Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged. [6]4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The tube is vortexed and centrifuged.

-

Analysis: The final extract is filtered and injected into an LC-MS/MS system for quantification of 3-Hydroxy-4,5-dimethylisoxazole.

Safety and Handling

3-Hydroxy-4,5-dimethylisoxazole is a chemical that requires careful handling. It is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects. Always consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

3-Hydroxy-4,5-dimethylisoxazole is a molecule of significant scientific and commercial interest. Its unique combination of physical and chemical properties, including its tautomeric nature and the reactivity of its functional groups, makes it a versatile tool in both agriculture and medicinal chemistry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in research and development. Continued exploration of the chemistry and biology of this isoxazole derivative is likely to unveil new opportunities for innovation in both crop protection and human health.

References

-

AERU. (n.d.). Hymexazol (Ref: F 319). University of Hertfordshire. Retrieved from [Link]

-

Baez-Sanudo, M. A., et al. (2022). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Foods, 11(24), 4025. Retrieved from [Link]

-

MDPI. (2022). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Pesticide Properties Database: Hymexazol. Retrieved from [Link]

- Google Patents. (n.d.). CN103788001A - Hymexazol synthesizing method.

-

SpectraBase. (n.d.). 3-hydroxy-4,5-dimethyl-5H-furan-2-one - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of Residuality of Hymexazol in Strawberry (Fragaria × ananassa) Crop by a Modified QuEChERS Method and Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

-

NIST. (n.d.). 3,5-Dimethylisoxazole-4-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN1151721C - Hymexazol and its water phase synthesis process.

-

ResearchGate. (n.d.). Determination of Hymexazol in Agricultural Products by GC-NPD. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3,4-dimethylisoxazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]

-

Agripesticide.com. (n.d.). One article to understand the microbial fungicide Hymexazol. Retrieved from [Link]

-

PubMed. (2017). Determination of hymexazol in 26 foods of plant origin by modified QuEChERS method and liquid chromatography tandem-mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Hymexazol in Cucumber and Soil Samples by Derivatization Using GC-FPD. Retrieved from [Link]

-

Chegg. (2016). Interpret this IR spectrum for 3-5 dimethylisoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). A Continuous-Flow Process for the Synthesis of Hymexazol. Retrieved from [Link]

-

ResearchGate. (n.d.). Fungicides, Hymexazol. Retrieved from [Link]

-

Semantic Scholar. (1976). Mode of Action of Soil Fungicide Hymexazol, 3-Hydroxy-5-Methylisoxazole, on Fusarium oxysporum f. cucumerinum. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]

- Google Patents. (n.d.). CN1101132C - Production method of hymexazol powder.

-

Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

-

MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0229575). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0315227). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical.... Retrieved from [Link]

Sources

- 1. One article to understand the microbial fungicide Hymexazol|News|Agripesticide [agripesticide.com]

- 2. Hymexazol (Ref: F 319) [sitem.herts.ac.uk]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CN105181870A - Method for determining hymexazol residues in vegetables and fruits - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,2,6-Hexanetriol (CAS 106-69-4)

A Note on Chemical Identification: This guide focuses on 1,2,6-Hexanetriol, CAS Number 106-69-4 . The user's initial query for CAS 930-83-6 did not yield significant, consistent results for a hexanetriol isomer. Due to the prevalence of data for the structurally similar and industrially relevant 1,2,6-Hexanetriol, this document will provide a comprehensive overview of this compound. It is crucial for researchers to verify the CAS number and structure of the specific material they are using.

Introduction

1,2,6-Hexanetriol (also known as 1,2,6-trihydroxyhexane) is a trivalent alcohol featuring two primary and one secondary hydroxyl group.[1] This unique molecular architecture imparts a combination of properties that make it a versatile ingredient in a wide array of applications, from cosmetics and pharmaceuticals to the polymer industry.[2] It is often considered a higher-performance substitute for glycerol due to its greater thermal stability, lower hygroscopicity, and enhanced compatibility with non-polar substances.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth characterization data, validated experimental protocols, and insights into its primary applications.

Physicochemical and Toxicological Profile

1,2,6-Hexanetriol is a clear, colorless to light yellow, odorless, and viscous liquid.[3] Its physical and chemical properties are largely dictated by the three hydroxyl groups, which allow for extensive hydrogen bonding, resulting in a high boiling point and miscibility with water and other polar solvents.[2]

Core Physicochemical Data

A summary of the key physicochemical properties of 1,2,6-Hexanetriol is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 106-69-4 | [3] |

| Molecular Formula | C₆H₁₄O₃ | [3] |

| Molecular Weight | 134.17 g/mol | [2] |

| Appearance | Clear, colorless to faintly yellow viscous liquid | [2][3] |

| Boiling Point | 178 °C at 5 mmHg | [2] |

| Flash Point | 79 °C (175 °F) | [2][4] |

| Density | ~1.102 - 1.105 g/mL at 20 °C | [4] |

| Refractive Index | ~1.474 - 1.478 at 20 °C | [4] |

| Water Solubility | Miscible | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [3] |

Toxicological Summary

1,2,6-Hexanetriol is generally considered to have a low toxicity profile.[2] It is not classified as a hazardous substance according to the US OSHA Hazard Communication Standard.[5] However, as with any chemical, appropriate safety precautions should be taken.

-

Acute Toxicity: The oral LD50 in rats is reported to be 16 g/kg, which is less toxic than ethanol.[2] The intravenous LD50 in rats is 5600 mg/kg, and the intraperitoneal LD50 is 10,000 mg/kg.[4][6]

-

Skin and Eye Irritation: While generally considered a mild skin irritant, it is recommended to avoid prolonged contact.[3] In some GHS classifications, it is listed as causing skin and eye irritation.[3] It is advisable to wear protective gloves and safety glasses.[2]

-

Sensitization: It is not considered to be a significant skin sensitizer.[2]

Synthesis and Manufacturing

The primary industrial synthesis of racemic 1,2,6-Hexanetriol involves a multi-step process starting from the dimerization of acrolein.

Sources

- 1. CN104829801A - Preparation method of polyurethane foam plastic - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. 1,2,6-hexane triol, 106-69-4 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Data for 4,5-Dimethyl-3-Isoxazolol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-3-isoxazolol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous bioactive molecules, making a thorough understanding of its spectroscopic properties essential for researchers in the field.[1] This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of 4,5-dimethyl-3-isoxazolol, offering insights into data interpretation and experimental protocols. A key consideration in the analysis of this molecule is the potential for tautomerism, which will be discussed in detail.

Molecular Structure and Tautomerism

4,5-Dimethyl-3-isoxazolol (C₅H₇NO₂) has a molecular weight of 113.11 g/mol .[2][3] The structural analysis of 3-isoxazolols is complicated by the potential for tautomerism, existing as an equilibrium between the hydroxyisoxazole (enol-like) and isoxazolone (keto-like) forms.[4] The predominant tautomer can be influenced by the solvent, temperature, and pH.[4]

Caption: Tautomeric equilibrium of 4,5-dimethyl-3-isoxazolol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,5-dimethyl-3-isoxazolol, the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 113.

Table 1: Predicted Mass Spectrometry Data for 4,5-Dimethyl-3-isoxazolol

| m/z | Predicted Fragment | Interpretation |

| 113 | [C₅H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₄H₄NO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | [C₄H₅NO]⁺ | Loss of carbon monoxide (CO) |

| 70 | [C₃H₄NO]⁺ | Ring cleavage and rearrangement |

| 57 | [C₃H₅O]⁺ | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion |

The fragmentation of the isoxazole ring is a key diagnostic tool.[5] Common fragmentation pathways for isoxazoles involve initial cleavage of the N-O bond, followed by rearrangements and loss of small molecules like CO, HCN, and radicals.[5][6]

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5-dimethyl-3-isoxazolol will be highly dependent on the predominant tautomeric form.

Table 2: Predicted IR Absorption Bands for 4,5-Dimethyl-3-isoxazolol

| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer |

| 3400-3200 (broad) | O-H stretch | Hydroxyisoxazole |

| 3100-2900 | C-H stretch (methyl) | Both |

| ~1650 | C=O stretch (amide) | Isoxazolone |

| ~1620 | C=N stretch | Both |

| ~1580 | C=C stretch | Both |

| 1450-1350 | C-H bend (methyl) | Both |

| 1200-1000 | C-O stretch | Both |

| ~900 | N-O stretch | Both |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would suggest the presence of the hydroxyisoxazole tautomer, while a strong absorption around 1650 cm⁻¹ would indicate the isoxazolone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,5-dimethyl-3-isoxazolol is expected to be relatively simple, showing signals for the two methyl groups and the exchangeable proton (OH or NH). The chemical shifts will vary depending on the solvent and the tautomeric form.

Table 3: Predicted ¹H NMR Chemical Shifts for 4,5-Dimethyl-3-isoxazolol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C4-CH₃ | ~1.8-2.0 | Singlet | 3H |

| C5-CH₃ | ~2.1-2.3 | Singlet | 3H |

| OH/NH | ~5.0-10.0 (broad) | Singlet | 1H |

The broadness of the OH/NH signal is due to chemical exchange and quadrupole broadening from the adjacent nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 4,5-Dimethyl-3-isoxazolol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~160-170 |

| C4 | ~100-110 |

| C5 | ~150-160 |

| C4-CH₃ | ~10-15 |

| C5-CH₃ | ~12-18 |

The chemical shift of C3 will be significantly different depending on whether it is part of a C=O bond (isoxazolone form, ~170 ppm) or a C-OH bond (hydroxyisoxazole form, ~160 ppm).

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for 4,5-dimethyl-3-isoxazolol.

Mass Spectrometry (Electron Ionization)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass range of m/z 30-200.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to confirm assignments and elucidate connectivity.

-

-

Data Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign chemical shifts to the respective protons and carbons.

Data Interpretation and Structural Elucidation Workflow

The combined use of these spectroscopic techniques provides a robust method for the structural confirmation of 4,5-dimethyl-3-isoxazolol.

Caption: Workflow for the spectroscopic characterization of 4,5-dimethyl-3-isoxazolol.

Conclusion

The spectroscopic characterization of 4,5-dimethyl-3-isoxazolol requires a multi-technique approach. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern of the isoxazole ring. Infrared spectroscopy helps in identifying the functional groups and can be used to probe the tautomeric equilibrium. ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule. By carefully analyzing the data from these techniques, researchers can unambiguously confirm the structure of 4,5-dimethyl-3-isoxazolol and gain a deeper understanding of its chemical properties.

References

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved from [Link]

-

The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-15. [Link]

-

Global Substance Registration System. (n.d.). 4,5-DIMETHYL-3-ISOXAZOLOL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). Isoxazole. Retrieved from [Link]

-

NIST. (n.d.). Isoxazole, 3,5-dimethyl-. Retrieved from [Link]

- Supporting Information for [Title of the article]. (n.d.).

- Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Indo Global Journal of Pharmaceutical Sciences, 8(1), 1-15.

- Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine.

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.

- Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 745.

- Elguero, J., Goya, P., & Rozas, I. (1987). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(11), 2345.

- Al-Zaydi, K. M., Al-Ghorbani, M., & El-Gazzar, A. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry, 2021, 1-10.

-

ResearchGate. (n.d.). The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,.... Retrieved from [Link]

- Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2013). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 5(15), 3763-3769.

-

ResearchGate. (n.d.). Synthesis and synthetic utility of 3-isoxazolols. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

- Yilmaz, I., & Ceylan, S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Magnetic Resonance in Chemistry, 54(3), 226-232.

- Ali, A. A., & Hussein, F. A. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2-yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.

-

PubChem. (n.d.). 4,5-Dimethylisoxazole. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

- Chen, Y., Li, Y., & Liu, Y. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 27(15), 4946.

- da Silva, A. B., do Nascimento, L. D., & da Silva, C. H. T. P. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Saudi Pharmaceutical Society, 28(8), 923-933.

- Reva, I., & Lapinski, L. (2021). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 26(11), 3321.

- Claramunt, R. M., Elguero, J., & Marzin, C. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1742.

- Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(7), 4687-4698.

- Maquestiau, A., Van Haverbeke, Y., & Flammang, R. (1968). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry, 1(5), 706-708.

- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.

-

PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Oxazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Isoxazolol, 4,5-dimethyl- | C5H7NO2 | CID 289539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.box]

- 6. Sci-Hub. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry / Organic Mass Spectrometry, 1968 [sci-hub.box]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Modeling of 3-Isoxazolol, 4,5-dimethyl- Interactions

This guide provides a comprehensive, technically-grounded framework for the molecular modeling of 3-Isoxazolol, 4,5-dimethyl-, a heterocyclic compound representative of a scaffold with significant therapeutic potential.[1][2][3] Designed for researchers, computational chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow. We will navigate the complete modeling pipeline, from ligand parameterization and target preparation to molecular docking, all-atom molecular dynamics simulations, and binding free energy estimations.

Section 1: Foundational Concepts - Understanding the Molecule and the Methods

The Subject Molecule: 3-Isoxazolol, 4,5-dimethyl-

3-Isoxazolol, 4,5-dimethyl- (PubChem CID: 289539) is a small heterocyclic molecule featuring an isoxazole ring, a scaffold present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][4] The 3,5-dimethylisoxazole motif, a close analog, has been identified as a valuable mimic for acetyl-lysine, notably in the development of Bromodomain and Extra-Terminal (BET) inhibitors.[5] Understanding its three-dimensional interactions with biological macromolecules is therefore of significant interest in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | PubChem[6] |

| Molecular Weight | 113.11 g/mol | PubChem[6][7] |

| IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-one | PubChem[6] |

| SMILES | CC1=C(ONC1=O)C | PubChem[6] |

| XLogP3 | 0.5 | PubChem[6] |

The Computational Strategy: A Multi-Scale Approach

A single computational method is rarely sufficient to capture the complexity of molecular recognition. This guide employs a hierarchical workflow that increases in computational cost and predictive power at each stage. This approach allows for early, rapid screening followed by more rigorous validation of promising candidates.

Figure 1: A hierarchical workflow for molecular modeling.

Section 2: System Preparation - The Bedrock of Reliable Simulations

The accuracy of any molecular simulation is critically dependent on the quality of the initial system setup. This involves preparing both the ligand and the protein target, with a particular focus on assigning correct chemical properties and force field parameters.

Ligand Preparation and Parameterization

For non-standard molecules like 3-Isoxazolol, 4,5-dimethyl-, parameters are not typically present in default biomolecular force fields. Therefore, they must be generated. The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are widely used for their compatibility with major protein force fields.[8][9] We will proceed with a CGenFF-based approach, which is compatible with the CHARMM36m force field for proteins.

Experimental Protocol: Ligand Parameterization using CGenFF

-

Generate 3D Coordinates:

-

Obtain the SMILES string: CC1=C(ONC1=O)C.

-

Use a tool like Open Babel to convert the SMILES string into a 3D structure in .mol2 format.

-

Rationale: A high-quality initial 3D conformation is necessary for accurate charge calculation.

-

-

Submit to the CGenFF Server:

-

Upload the generated .mol2 file. The server will perform atom typing, charge assignment, and parameter assignment by analogy to its pre-parameterized chemical fragments.[8]

-

Expert Insight: The server provides a "penalty score" for assigned parameters. High penalties indicate that the analogy to existing parameters is poor, and these parameters may require manual validation against quantum mechanics (QM) calculations for high-stakes projects.

-

Convert to GROMACS Format:

-

The server will output a CHARMM-formatted topology file (.str).

-

Use the provided Python script (cgenff_charmm2gmx.py) to convert this .str file into a GROMACS-compatible topology (.itp) and parameter (.prm) file.[10]

-

Rationale: This conversion ensures seamless integration of the ligand parameters with the protein force field within the GROMACS simulation engine.

-

Target Protein Preparation

For this guide, we will use a representative protein target. Given the known activity of isoxazoles, a protein kinase is an appropriate choice. We will use the crystal structure of p38 Mitogen-Activated Protein Kinase (MAPK) (PDB ID: 1A9U).

Experimental Protocol: Protein Preparation

-

Download and Clean the PDB File:

-

Download the structure 1A9U from the RCSB Protein Data Bank ([Link]).

-

Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand. This can be done with visualization software like PyMOL or VMD, or with command-line tools like grep.

-

Rationale: Water molecules from a static crystal structure do not represent the dynamic solvent environment and will be replaced by a computational water model. The original ligand must be removed to create the binding site for our new molecule.

-

-

Generate a GROMACS-Compatible Topology:

-

Use the gmx pdb2gmx command from the GROMACS suite.[11]

-

gmx pdb2gmx -f 1A9U_clean.pdb -o 1A9U_processed.gro -water tip3p

-

Select a force field when prompted. The CHARMM36m force field is a robust and widely validated choice for proteins.

-

Expert Insight: The pdb2gmx tool handles the addition of hydrogen atoms appropriate for a neutral pH (approx. 7.4), which is critical for establishing correct hydrogen bonding networks. It also generates the molecular topology file (topol.top) that describes all atoms, bonds, angles, and dihedrals in the protein.[12]

-

Section 3: Molecular Docking - Predicting the Binding Hypothesis

Molecular docking serves as a computational screening tool to predict the preferred orientation (pose) and estimate the strength of binding between a ligand and a protein. We will use AutoDock Vina, a widely used open-source docking program.[13]

Figure 2: The molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Use AutoDock Tools to convert the prepared protein (.gro or .pdb) and ligand (.mol2) files into the required .pdbqt format.[14][15] This step adds Gasteiger charges and defines rotatable bonds.

-

Rationale: The .pdbqt format contains essential information for the Vina scoring function, including atom types and partial charges.

-

-

Define the Binding Site (Grid Box):

-

Identify the active site of the protein. For 1A9U, this can be determined from the position of the original co-crystallized ligand.

-

In AutoDock Tools, define a grid box that encompasses this entire active site. Note the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).

-

Expert Insight: The grid box must be large enough to allow the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient or samples irrelevant surface area. A size of 25x25x25 Å is often a good starting point.[15]

-

-

Create a Configuration File:

-

Create a text file (e.g., conf.txt) specifying the input files and grid box parameters.

receptor = 1A9U_processed.pdbqt ligand = isoxazolol.pdbqt

center_x = [your_x] center_y = [your_y] center_z = [your_z]

size_x = 25 size_y = 25 size_z = 25

out = all_poses.pdbqt

-

-

Run the Docking Simulation:

-

Execute Vina from the command line: vina --config conf.txt --log results.log[15]

-

-

Analyze the Results:

-

Vina will output a .pdbqt file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

The log file contains the scores for each pose. Lower (more negative) scores indicate a more favorable predicted binding affinity.

-

Visualize the top-ranked pose in complex with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1 | -7.8 | MET109, LYS53, ILE84 |

| 2 | -7.5 | LEU167, VAL38, ALA51 |

| 3 | -7.2 | MET109, GLU71, CYS166 |

Self-Validation: A trustworthy docking result should feature poses that are sterically reasonable and form chemically sensible interactions with active site residues known to be important for inhibitor binding.

Section 4: Molecular Dynamics (MD) Simulations - From a Static Picture to a Dynamic Movie

While docking provides a valuable static hypothesis, MD simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[16][17] This allows us to assess the stability of the docked pose and observe how the protein and ligand adapt to one another in a simulated physiological environment. We will use GROMACS for this purpose.[11][18]

Experimental Protocol: GROMACS MD Simulation

-

Merge Protein and Ligand:

-

Create the Simulation Box and Solvate:

-

Define a simulation box (e.g., a cubic box that extends 1.0 nm from the complex in all directions) using gmx editconf.

-

Fill the box with a water model (e.g., TIP3P) using gmx solvate.

-

Rationale: Explicitly simulating water is crucial for accurately modeling solvation effects and water-mediated interactions.

-

-

Add Ions to Neutralize the System:

-

Use gmx grompp and gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).

-

Expert Insight: An un-neutralized system would lead to severe artifacts in the calculation of long-range electrostatic interactions under periodic boundary conditions.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup process.

-

Rationale: This ensures the starting point for the dynamics is at a local energy minimum, preventing the simulation from becoming unstable.

-

-

System Equilibration (NVT and NPT):

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the density of the system to relax to its proper value.

-

Rationale: This two-stage equilibration ensures the system reaches the correct temperature and pressure before the production simulation begins, which is essential for a stable and accurate simulation.[12]

-

-

Production MD Run:

-

Run the simulation for a desired length of time (e.g., 100 ns) without any position restraints. The system's coordinates are saved at regular intervals (e.g., every 10 ps) to create a trajectory file.

-

Section 5: Analysis - Extracting Meaning from Motion

The output of an MD simulation is a trajectory—a massive dataset of atomic positions over time. Meaningful analysis is required to extract biophysical insights.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms with respect to their starting positions. A stable RMSD over time suggests the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions. A decrease in the flexibility of active site residues upon ligand binding can indicate a stabilizing interaction.

-

Hydrogen Bond Analysis: Monitor the formation and lifetime of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds are strong indicators of key binding interactions.

Binding Free Energy Estimation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-state technique for estimating the free energy of binding from MD trajectories.[19] It calculates the binding free energy (ΔG_bind) as:

ΔG_bind = < G_complex > - ( < G_receptor > + < G_ligand > )

Where each term is composed of molecular mechanics energy, polar solvation energy (calculated with the Poisson-Boltzmann equation), and nonpolar solvation energy (calculated from the solvent-accessible surface area).

Protocol: The g_mmpbsa tool in GROMACS can be used to perform these calculations on snapshots extracted from the production MD trajectory.

Trustworthiness: While computationally less expensive than alchemical methods like FEP or TI, MM/PBSA ignores the contribution of conformational entropy and its accuracy can be sensitive to the implicit solvent model used.[19][20][21] It is best used for ranking related compounds rather than for predicting absolute binding affinities.

Section 6: Conclusion

This guide has outlined a rigorous, multi-step workflow for the molecular modeling of 3-Isoxazolol, 4,5-dimethyl- interactions. By integrating careful system preparation, predictive docking, and dynamic simulation, researchers can generate robust, testable hypotheses about the binding mode and stability of this and other novel small molecules. The emphasis on understanding the rationale behind each step—from force field selection to the nuances of equilibration—is paramount for producing scientifically sound and reproducible results in the field of computer-aided drug design.

References

-

MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Force fields for small molecules. Available at: [Link]

-

YouTube. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. Available at: [Link]

-

Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]

-

MD Tutorials. (n.d.). Protein-Ligand Complex. Available at: [Link]

-

ACS Publications. (n.d.). Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles. Available at: [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available at: [Link]

-

PubChem. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. Available at: [Link]

-

PubMed. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Available at: [Link]

-

ACS Publications. (2025). On Free Energy Calculations in Drug Discovery. Available at: [Link]

-

Wikipedia. (n.d.). AMBER. Available at: [Link]

-

The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. Available at: [Link]

-

IntechOpen. (n.d.). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Developments in Free Energy Calculations for Drug Discovery. Available at: [Link]

-

ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Available at: [Link]

-

YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available at: [Link]

-

YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Available at: [Link]

-

ResearchGate. (n.d.). The development of an Amber-compatible organosilane force field for drug-like small molecules. Available at: [Link]

-

ResearchGate. (n.d.). Some of biologically active 3,4,5‐trisubstituted isoxazoles. Available at: [Link]

-

ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. Available at: [Link]

-

RSC Publishing. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Available at: [Link]

-

MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

-

PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Available at: [Link]

-

YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

-

PubChem. (n.d.). 4,5-Dimethylisoxazol-3-amine. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. Available at: [Link]

-

arXiv. (2018). Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. Available at: [Link]

-

ACS Publications. (2021). Free Energy Methods in Drug Discovery—Introduction. Available at: [Link]

-

Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Available at: [Link]

-

Taylor & Francis Online. (2024). Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, m. Available at: [Link]

-

Biorxiv. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. Available at: [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Available at: [Link]

-

NIST. (n.d.). Isoxazole, 3,5-dimethyl-. Available at: [Link]

-

YouTube. (2024). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. Available at: [Link]

-

York Lab. (2023). Modern Alchemical Free Energy Methods for Drug Discovery Explained. Available at: [Link]

-

PubMed. (2022). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Available at: [Link]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

-

FDA. (n.d.). 4,5-DIMETHYL-3-ISOXAZOLOL. Available at: [Link]

-

Bentham Science. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]

-

ACS Publications. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the. Available at: [Link]

-

Reddit. (2024). Free energy calculations in drug discovery, does it have a future?. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. espublisher.com [espublisher.com]

- 4. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Isoxazolol, 4,5-dimethyl- | C5H7NO2 | CID 289539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMBER - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

3-Isoxazolol, 4,5-dimethyl- safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 3-Isoxazolol, 4,5-dimethyl-

Preamble: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and scientific research, novel chemical entities are the bedrock of innovation. 3-Isoxazolol, 4,5-dimethyl- represents one such compound with potential applications in various research domains. However, as with many research chemicals, comprehensive toxicological and safety data may not be readily available. This guide is therefore constructed on a foundation of proactive caution and scientific prudence. It is designed for researchers, scientists, and drug development professionals, providing a framework for the safe handling of 3-Isoxazolol, 4,5-dimethyl-, by extrapolating from the known properties of the isoxazole chemical class and adhering to best practices for handling substances with unknown hazard profiles.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These properties can predict its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

| Property | Value | Source |

| IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-one | [1] |

| Synonyms | 3-Hydroxy-4,5-dimethylisoxazole, 4,5-Dimethylisoxazol-3(2H)-one | [1][2] |

| CAS Number | 930-83-6 | [1][2] |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

Note: Some physical properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature. These should be determined experimentally under controlled conditions.

Hazard Identification: A Precautionary Approach

As of the date of this publication, a comprehensive and officially recognized GHS classification for 3-Isoxazolol, 4,5-dimethyl- is not available in major chemical safety databases. This absence of data necessitates a conservative approach, treating the compound as potentially hazardous until proven otherwise. The following potential hazards are inferred from the analysis of structurally related isoxazole derivatives:

-

Oral Toxicity: A closely related compound, 4,5-Dimethylisoxazol-3-amine (CAS 13999-39-8), is classified as Acutely Toxic, Oral, Category 4 ("Harmful if swallowed").[3][4] Given the structural similarity, it is prudent to assume that 3-Isoxazolol, 4,5-dimethyl- may also be harmful if ingested.

-

Skin and Eye Irritation: Various isoxazole derivatives are known to cause skin and eye irritation.[5] Therefore, direct contact with the skin and eyes should be avoided.

-

Respiratory Irritation: While not specifically documented for this compound, finely dispersed solids or vapors of organic compounds can cause respiratory tract irritation.

It is imperative to handle this compound with the assumption that it may possess these hazards. A comprehensive risk assessment should be conducted before any experimental work is initiated.

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure the highest level of safety when handling 3-Isoxazolol, 4,5-dimethyl-, a systematic approach based on the hierarchy of controls must be implemented. This methodology prioritizes the most effective control measures to minimize exposure.

Caption: Hierarchy of controls for handling research chemicals.

Experimental Protocols: Safe Handling and Use

The following protocols are designed to minimize exposure and ensure the safe handling of 3-Isoxazolol, 4,5-dimethyl- in a laboratory setting.

Personal Protective Equipment (PPE)

The last line of defense, but a critical one. Always wear appropriate PPE.[6]

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and the safety of the laboratory environment.[6]

Handling:

-

Ventilation: All handling of 3-Isoxazolol, 4,5-dimethyl- should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[7]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Aerosol and Dust Generation: Avoid procedures that could lead to the formation of dust or aerosols. If such procedures are unavoidable, enhanced respiratory protection and containment measures are required.

-

Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Access: Store in a locked cabinet or a restricted-access area.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

All waste containing 3-Isoxazolol, 4,5-dimethyl- must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.

Conclusion: A Culture of Safety

The safe handling of 3-Isoxazolol, 4,5-dimethyl- is predicated on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. In the absence of complete toxicological data, a conservative and cautious approach is not only recommended but essential. By integrating the principles outlined in this guide into your laboratory's standard operating procedures, you can foster a culture of safety that protects researchers and ensures the integrity of your scientific endeavors.

References

-

U.S. National Library of Medicine. (n.d.). 4,5-DIMETHYL-3-ISOXAZOLOL. Global Substance Registration System. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Isoxazolol, 4,5-dimethyl-. PubChem. Retrieved from [Link]

-

ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dimethylisoxazol-3-amine. PubChem. Retrieved from [Link]

-

Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]

-

ResearchGate. (2015, September 1). Isoxazoles: Molecules with potential medicinal properties. Retrieved from [Link]

-

Quora. (2024, May 13). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online?. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-4,5-dihydroisoxazole. PubChem. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Retrieved from [Link]

Sources

- 1. 3-Isoxazolol, 4,5-dimethyl- | C5H7NO2 | CID 289539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4,5-Dimethylisoxazol-3-amine | C5H8N2O | CID 84148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. globalresearchchem.com [globalresearchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Regioselective Protocol for the Synthesis of 3-Isoxazolol, 4,5-dimethyl-

Abstract

This application note provides a comprehensive, in-depth guide to the synthesis of 3-Isoxazolol, 4,5-dimethyl- (also known as 3-hydroxy-4,5-dimethylisoxazole), a valuable heterocyclic scaffold in medicinal chemistry. The protocol detailed herein is based on the classical cyclocondensation reaction between a β-ketoester and hydroxylamine, with a specific focus on achieving regioselectivity to favor the desired 3-isoxazolol isomer over the often-problematic 5-isoxazolone byproduct. By carefully controlling the reaction conditions—employing a two-step, one-pot procedure involving the formation of a sodium enolate followed by an acid-catalyzed cyclization—this method offers a reliable and accessible route to the target compound. This document provides a step-by-step methodology, explains the underlying chemical principles, and includes guidance on purification and characterization.

Introduction and Scientific Background

The isoxazole ring is a privileged five-membered heterocycle that is a core component of numerous pharmaceuticals and biologically active compounds.[1] Its presence can confer a range of pharmacological activities, including anti-inflammatory, antibacterial, and anticonvulsant properties. The 3-isoxazolol (or 3-hydroxyisoxazole) tautomer, in particular, is a key intermediate for the synthesis of more complex molecules, such as certain β-lactamase-resistant antibiotics.

The most common and established method for synthesizing the isoxazole core involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2] However, when an unsymmetrical β-ketoester is used, the reaction can lead to two different regioisomeric products: the 3-isoxazolol and the 5-isoxazolone. The formation of this isomeric mixture complicates purification and reduces the yield of the desired product.